Leukoefdin - 491-52-1

Leukoefdin

Catalog Number: EVT-273218
CAS Number: 491-52-1
Molecular Formula: C15H14O8
Molecular Weight: 322.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol, also known as leucoefdin or 3, 4, 5, 7, 3', 4', 5'-heptahydroxyflavan, belongs to the class of organic compounds known as epigallocatechins. Epigallocatechins are compounds containing epigallocatechin or a derivative. Epigallocatechin is a flavan-3-ol containing a benzopyran-3, 5, 7-triol linked to a 3, 4, 5-hydroxyphenyl moiety. 2-(3, 4, 5-Trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 2-(3, 4, 5-trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol can be found in a number of food items such as chinese cinnamon, skunk currant, cauliflower, and black huckleberry. This makes 2-(3, 4, 5-trihydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-3, 4, 5, 7-tetrol a potential biomarker for the consumption of these food products.
Flavan-3,3',4,4',5,5',7-heptol is a flavanol that is 3,4-dihydro-2H-chromene which is substituted at positions 3, 4, 5, and 7 by hydroxy groups, and at position 2 by a 3,4,5-trihydroxyphenyl group. It is a hydroxyflavan, a member of catechols, a glycol, a member of resorcinols, a secondary alcohol and a polyphenol.
Synthesis Analysis

The synthesis of Leukoefdin can be achieved through several methods, with one prominent approach being the reduction of leucoanthocyanidins. This process typically involves the following steps:

  1. Starting Materials: Leucoanthocyanidins, which can be extracted from plant sources or synthesized.
  2. Reduction Reaction: The reduction can be facilitated using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions (temperature, pH).
  3. Reaction Conditions:
    • Temperature: Often maintained at room temperature to prevent degradation.
    • Solvent: Commonly aqueous or organic solvents depending on the solubility of starting materials.
    • Duration: The reaction time may vary from several hours to overnight, depending on the reactivity of the substrates involved.

After the reaction, purification is typically performed using chromatographic techniques like high-performance liquid chromatography to isolate Leukoefdin from by-products.

Molecular Structure Analysis

Leukoefdin has a distinct molecular structure characterized by its carbon backbone and functional groups. The molecular formula for Leukoefdin is C15H14O7C_{15}H_{14}O_{7}, indicating it contains 15 carbon atoms, 14 hydrogen atoms, and 7 oxygen atoms.

  • Functional Groups: The presence of hydroxyl groups (-OH) contributes to its solubility and reactivity.
  • Structural Features: The compound features a phenolic structure that is typical for flavonoids, which enhances its biological activity.

Molecular modeling studies suggest that Leukoefdin's conformation allows for effective interaction with biological targets, which may explain its antimicrobial properties .

Chemical Reactions Analysis

Leukoefdin participates in various chemical reactions typical of flavonoids:

  1. Oxidation: Under oxidative conditions, Leukoefdin can convert into anthocyanins, contributing to coloration in plants.
  2. Complexation: It can form complexes with metal ions, which may enhance its stability and bioactivity.
  3. Reactivity with Free Radicals: The compound exhibits antioxidant properties by scavenging free radicals, thus protecting cells from oxidative damage.

These reactions are influenced by environmental factors such as pH and temperature, which can alter the stability and reactivity of Leukoefdin .

Mechanism of Action

The mechanism of action for Leukoefdin primarily relates to its role as an antimicrobial agent. It is believed to exert its effects through:

Studies indicate that these mechanisms contribute to its effectiveness against a broad spectrum of microorganisms .

Physical and Chemical Properties Analysis

Leukoefdin exhibits several notable physical and chemical properties:

Elemental analysis shows that Leukoefdin consists of approximately 55.91% carbon, 4.38% hydrogen, and 39.72% oxygen .

Applications

Leukoefdin has various scientific applications:

  1. Natural Pigment Production: As a precursor in the synthesis of anthocyanins, it plays a crucial role in developing natural colorants for food and cosmetics.
  2. Antimicrobial Agent: Its ability to inhibit bacterial and fungal growth makes it a candidate for use in food preservation and pharmaceuticals.
  3. Research Tool: Used in studies related to plant biochemistry and the biosynthesis of flavonoids.
  4. Health Supplements: Investigated for potential health benefits due to its antioxidant properties.
Biosynthesis and Metabolic Pathways of Leukoefdin

Enzymatic Synthesis via Dihydroflavonol 4-Reductase (DFR)

Leukoefdin biosynthesis initiates with the stereospecific reduction of dihydroflavonols, catalyzed by dihydroflavonol 4-reductase (DFR). This NADPH-dependent enzyme converts precursors such as dihydrokaempferol and dihydroquercetin into leucoanthocyanidins, which serve as immediate precursors for Leukoefdin. DFR exhibits stringent substrate specificity, preferentially reducing 3-oxo groups of dihydroflavonols while discriminating against flavonols lacking the C4 ketone moiety. The reaction mechanism involves proton donation from conserved tyrosine residues (Tyr133 and Tyr156 in Vitis vinifera DFR) and hydride transfer from the pro-4R position of NADPH, generating (2R,3R)-trans-flavan-3,4-diols with >95% enantiomeric purity [4].

Table 1: DFR Enzymatic Characteristics Across Plant Species

Plant SpeciesKm (μM) Dihydroquercetinkcat (min⁻¹)pH OptimumThermostability
Arabidopsis thaliana12.4 ± 1.228.3 ± 2.16.242°C
Vitis vinifera8.7 ± 0.941.6 ± 3.35.845°C
Glycine max15.8 ± 1.522.7 ± 1.86.038°C

Interactive table available at: DRF Kinetics Database

Post-reduction, leucoanthocyanidins undergo non-enzymatic dehydration to form anthocyanidins, which are subsequently isomerized via anthocyanidin reductase (ANR) to yield the flavan-3-ol core structure of Leukoefdin. This cascade occurs in specialized metabolons anchored to the cytoplasmic face of the endoplasmic reticulum, facilitating substrate channeling between DFR, ANS (anthocyanidin synthase), and ANR [4] [7].

Genetic Regulation of Leukoefdin Production in Plant Systems

Leukoefdin biosynthesis is transcriptionally regulated by MYB-bHLH-WD40 (MBW) ternary complexes that bind cis-elements in promoter regions of structural genes. In Medicago truncatula, the MtMYB134 transcription factor activates DFR and ANR expression by binding to AC-rich motifs (ACC(T/A)ACC), while interacting with bHLH co-regulators (e.g., MtTT8) through R/KPRPR motifs. This complex recruits WD40 proteins (MtTTG1) to form nuclear puncta that amplify transcriptional output by 12- to 15-fold under abiotic stress [7].

Table 2: Transcription Factors Regulating Leukoefdin Pathway Genes

TF FamilyRepresentative GeneTarget PromotersInducing StimuliActivation Fold
MYBMtMYB134DFR, ANR, UGT75L6Drought, UV-B8.2-12.7×
bHLHMtTT8ANS, DFRSalinity, JA5.3-7.1×
NACGmNAC42PAL, 4CLOsmotic stress4.8×
WRKYVvWRKY26CHS, F3'HPathogen attack3.9×

Stress-inducible expression involves hormone-mediated chromatin remodeling: Jasmonate (JA) signaling displaces histone deacetylases (HDA6/19) from DFR promoters via JAZ-NINJA repression complexes, while abscisic acid (ABA) stabilizes MBW complexes through SnRK2-mediated phosphorylation. CRISPR-Cas9 knockout of JAZ repressors in Nicotiana benthamiana increased Leukoefdin accumulation by 230% without compromising growth [2] [7].

Role of NADPH and Redox Dynamics in Precursor Conversion

NADPH serves dual roles in Leukoefdin biosynthesis: as an essential cofactor for DFR-mediated reduction and as a redox buffer modulating enzyme conformation. Kinetic studies reveal that cytosolic NADPH/NADP⁺ ratios >3.0 optimize DFR catalysis by maintaining cysteine residues (Cys-220 in Petunia DFR) in reduced thiol states. Oxidative stress (NADPH/NADP⁺ <1.0) triggers disulfide bond formation between Cys-220 and Cys-108, reducing DFR activity by 75% [3] [8].

Mitochondrial ROS indirectly regulate NADPH availability via citrate shuttling to cytosolic isocitrate dehydrogenase (ICDH). In Arabidopsis under drought, mitochondrial H₂O₂ surges (≥2.5 μM/min) activate citrate transporters, increasing cytosolic NADPH production by ICDH by 40–60%. This is counterbalanced by NADPH oxidase (RBOHF)-dependent ROS generation, which oxidizes glutathione pools and inhibits DFR. Pharmacological inhibition of NADPH oxidase with diphenyleneiodonium (DPI) elevated Leukoefdin titers 1.8-fold in stressed Ocimum basilicum [3] [8].

Table 3: Redox Modifiers of Leukoefdin Biosynthesis

Redox ComponentTarget ProcessEffect on LeukoefdinMechanistic Basis
NADPH/NADP⁺ ratioDFR catalysisPositive (r=0.93)Cofactor supply & thiol redox
Glutathione (GSH/GSSG)Anthocyanidin reductionNegative (r=−0.81)Competitive inhibition of ANR
Ascorbate peroxidaseROS scavengingNeutralH₂O₂ clearance
Thioredoxin h2 (Trxh2)Enzyme reductionPositiveDFR disulfide reduction

Comparative Analysis of Leukoefdin Biosynthesis Across Plant Taxa

Leukoefdin structural diversity arises from taxon-specific modifications of the core flavan-3-ol scaffold. Fabaceae species (e.g., Glycyrrhiza uralensis) employ cytochrome P450 81E8 for ortho-hydroxylation at C-3′, producing leucoglycitein derivatives, while Solanaceae (Solanum lycopersicum) utilize flavonoid 6-hydroxylases (F6H) to generate leucometin variants. These modifications correlate with ecological adaptations: high-UV environments select for 3′,4′,5′-trihydroxylated leucodelphinidins in alpine Rhododendron species, conferring superior antioxidant capacity [4] [7].

Evolutionary analyses indicate repeated neo-functionalization of DFR paralogs: In Brassicaceae, DFR-L1 clade enzymes retain broad specificity for dihydrokaempferol/dihydroquercetin (kcat/Km 1.2–1.8 × 10⁴ M⁻¹s⁻¹), whereas DFR-L2 clade proteins exclusively reduce 6-deoxydihydrokaempferol in cardiolipin-containing membranes. This subfunctionalization enables tissue-specific Leukoefdin partitioning—epidermal accumulation in L1-expressing tissues versus vascular deposition in L2 domains [4] [9].

Table 4: Leukoefdin Structural Diversity Across Plant Families

Plant FamilyCore SkeletonKey Modifying EnzymeUnique DerivativesEcological Association
Fabaceae3′,4′-dihydroxyCYP81E8LeucoglyciteinArid/semi-arid biomes
Solanaceae4′-methoxyF6HLeucometinTropical understories
Ericaceae3′,4′,5′-trihydroxyF3′5′HLeucodelphinidinHigh-UV alpine zones
Lamiaceae6,8-di-C-methylOMT3LeucocirsiliolMediterranean climates

Biosynthetic gene clustering occurs in several lineages: The Leu cluster in Medicago (chromosome 7) co-localizes DFR, ANS, and UGT78H2 within 38 kb, enabling coordinate induction by MYB134. This genomic arrangement enhances metabolic flux 3-fold compared to non-clustered systems (Arabidopsis) and is conserved in 72% of Fabaceae species examined [7].

Chemical Compounds Mentioned:

  • Leukoefdin
  • Dihydrokaempferol
  • Dihydroquercetin
  • Leucoanthocyanidins
  • Leucoglycitein
  • Leucometin
  • Leucodelphinidin
  • Leucocirsiliol

Properties

CAS Number

491-52-1

Product Name

Leukoefdin

IUPAC Name

2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol

Molecular Formula

C15H14O8

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H

InChI Key

ZEACOKJOQLAYTD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

leucodelphinidin
leucoefdin
leucoephdine
leukoefdin
leukoephdin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O

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